molecular formula C14H8Cl2FN B14050124 (2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile

(2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile

Katalognummer: B14050124
Molekulargewicht: 280.1 g/mol
InChI-Schlüssel: XTWZGJUWXCRAQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound with a complex structure that includes both halogen and nitrile functional groups

Vorbereitungsmethoden

The synthesis of (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile typically involves multi-step organic reactions. One common method involves the halogenation of biphenyl compounds followed by the introduction of a nitrile group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvents.

Analyse Chemischer Reaktionen

(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The nitrile group can participate in addition reactions, leading to the formation of amides or other derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile involves its interaction with specific molecular targets. The halogen and nitrile groups play a crucial role in its reactivity and binding properties. The pathways involved in its mechanism of action depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile can be compared with other similar compounds, such as:

    (2’,6’-Dichloro-biphenyl-2-yl)-acetonitrile: Lacks the fluorine atom, which may affect its reactivity and applications.

    (3-Fluoro-biphenyl-2-yl)-acetonitrile: Lacks the chlorine atoms, which may influence its chemical properties.

    (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.

Eigenschaften

Molekularformel

C14H8Cl2FN

Molekulargewicht

280.1 g/mol

IUPAC-Name

2-[2-(2,6-dichlorophenyl)-6-fluorophenyl]acetonitrile

InChI

InChI=1S/C14H8Cl2FN/c15-11-4-2-5-12(16)14(11)10-3-1-6-13(17)9(10)7-8-18/h1-6H,7H2

InChI-Schlüssel

XTWZGJUWXCRAQD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)CC#N)C2=C(C=CC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.